

In-Depth Technical Guide: Methyl 3-(trimethylsilyl)-4-pentenoate

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Compound of Interest

Compound Name: *Methyl 3-(trimethylsilyl)-4-pentenoate*

Cat. No.: *B193374*

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This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of **Methyl 3-(trimethylsilyl)-4-pentenoate**, a versatile organosilicon compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid with a boiling point of 54 °C at 5.5 mmHg.^[1] It is characterized by the presence of a trimethylsilyl group at the allylic position, which significantly influences its reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methyl 3-(trimethylsilyl)-4-pentenoate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O ₂ Si	[2][3][4]
Molecular Weight	186.32 g/mol	[2][3][4]
CAS Number	185411-12-5	[3]
Appearance	Clear liquid	[1]
Boiling Point	54 °C @ 5.5 mmHg	[1]
Density	0.899 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.443	[3]
Flash Point	65 °C (149 °F) - closed cup	[3]
Storage Class	10 - Combustible liquids	[3]

Spectroscopic Data

The structural characterization of **Methyl 3-(trimethylsilyl)-4-pentenoate** is supported by various spectroscopic techniques. While a complete set of publicly available spectra is limited, data for analogous compounds and database entries provide a strong basis for its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, trimethylsilyl, methoxy, and methylene protons. Data is available in the PubChem database under CID 3385579.[2]

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl, vinyl, silyl-substituted, and methyl carbons. This data can also be found in the PubChem database.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-(trimethylsilyl)-4-pentenoate** would exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not readily available, the expected key absorptions based on its structure and data for similar vinylsilanes are listed in Table 2. The Si-C stretching and bending frequencies are characteristic of the trimethylsilyl group. The C=O stretch of the ester and the C=C stretch of the vinyl group are also key diagnostic peaks.

Table 2: Predicted Infrared Spectral Data

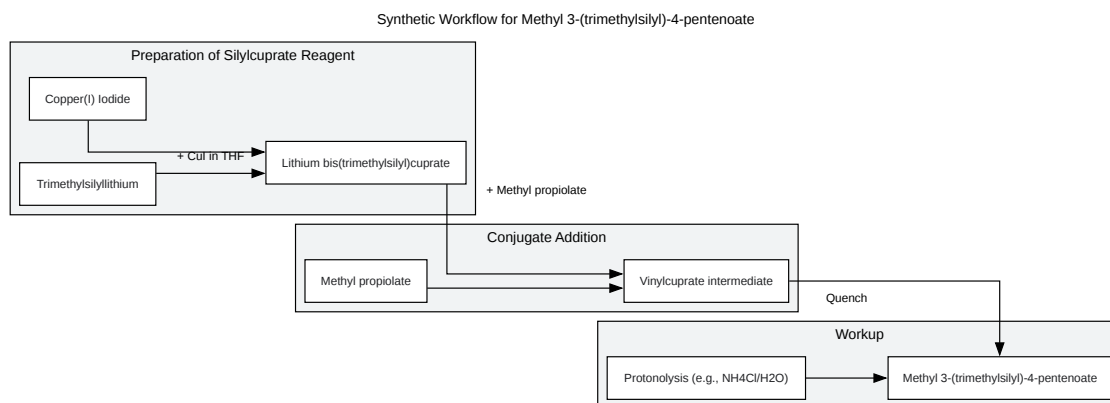
Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Ester)	~1740
C=C (Vinyl)	~1630
Si-CH ₃ (Symmetric deformation)	~1250
Si-C (Stretch)	840-760
C-O (Ester)	1200-1100

Mass Spectrometry (MS)

Mass spectrometry of **Methyl 3-(trimethylsilyl)-4-pentenoate** would likely involve fragmentation patterns characteristic of unsaturated esters and organosilicon compounds. The molecular ion peak (M⁺) would be expected at m/z 186. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the trimethylsilyl group (-Si(CH₃)₃), and cleavage of the ester functionality.

Synthesis

A plausible and effective method for the synthesis of **Methyl 3-(trimethylsilyl)-4-pentenoate** is through the silylcupration of an appropriate acetylenic ester. This method allows for the stereospecific introduction of the silyl group.



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Caption: Synthetic workflow for **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Experimental Protocol: Synthesis via Silylcupration

This protocol is adapted from established procedures for the silylcupration of α,β -acetylenic esters.

Materials:

- Trimethylsilyllithium (in a suitable solvent like THF)
- Copper(I) iodide (CuI)

- Methyl propiolate
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

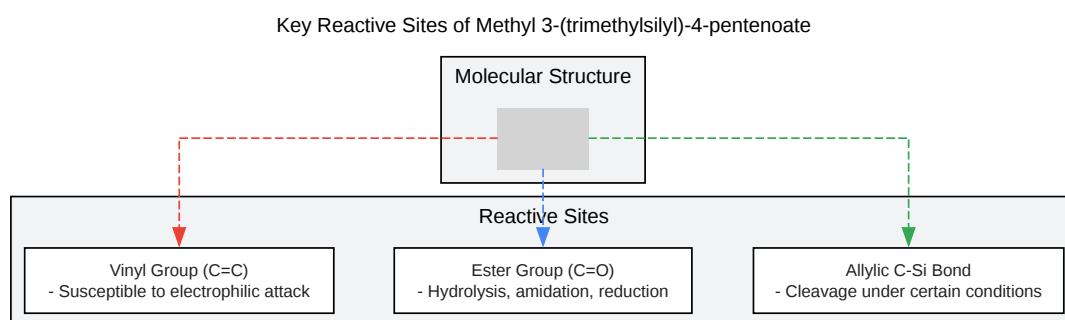
Procedure:

- **Preparation of the Silylcuprate Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. To this stirred suspension, add a solution of trimethylsilyllithium dropwise via the dropping funnel. The reaction mixture should be stirred at this temperature for 30 minutes to ensure the complete formation of the lithium bis(trimethylsilyl)cuprate reagent.
- **Conjugate Addition:** To the freshly prepared silylcuprate reagent at -78 °C, add a solution of methyl propiolate in anhydrous THF dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching and Workup:** Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Reactivity and Potential Applications

The reactivity of **Methyl 3-(trimethylsilyl)-4-pentenoate** is dominated by the vinylsilane moiety. The silicon atom stabilizes a β -carbocation, making the double bond susceptible to

electrophilic attack at the terminal carbon.



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Caption: Key reactive sites of **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Electrophilic Substitution (Hosomi-Sakurai Reaction)

A key reaction of vinylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of electrophiles. In the case of **Methyl 3-(trimethylsilyl)-4-pentenoate**, the vinyl group can act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and alkyl halides.

Generalized Experimental Protocol for Hosomi-Sakurai Reaction:

- In a dry reaction vessel under an inert atmosphere, dissolve the electrophile (e.g., an aldehyde or ketone) in a suitable anhydrous solvent (e.g., dichloromethane).
- Cool the solution to the desired temperature (typically -78 °C to 0 °C).
- Add a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) dropwise to the stirred solution.

- To this mixture, add a solution of **Methyl 3-(trimethylsilyl)-4-pentenoate** in the same solvent.
- Allow the reaction to proceed until completion (monitored by TLC).
- Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
- Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
- Purify the product by chromatography.

This reactivity makes **Methyl 3-(trimethylsilyl)-4-pentenoate** a valuable building block in organic synthesis for the construction of more complex molecules, which is of significant interest in the development of new pharmaceutical agents. The ability to introduce a functionalized three-carbon unit with stereocontrol is a powerful tool for medicinal chemists.

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